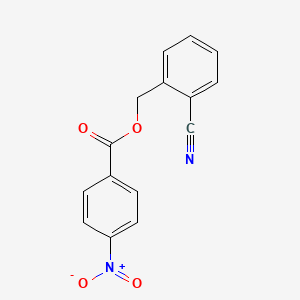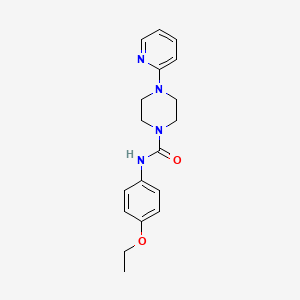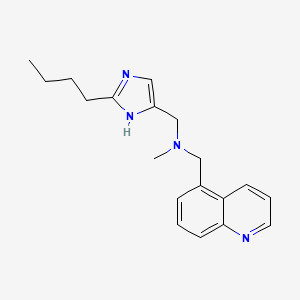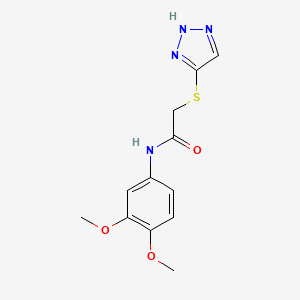![molecular formula C17H14N2O5S B5345085 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5345085.png)
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains a pyridine and a furan ring, and it has been shown to exhibit a variety of biological activities.
作用機序
The mechanism of action of 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of a lysine residue in a protein. This reaction results in the formation of a stable amide bond, which can modify the properties of the protein. The modification of the protein can result in changes in its biochemical and physiological properties, which can be studied using various techniques such as enzymatic assays and spectroscopic methods.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, depending on the protein that is being modified. For example, the modification of the lysine residues in the active site of an enzyme can result in the inhibition of its activity, while the modification of lysine residues in a receptor protein can result in changes in its binding affinity and specificity.
実験室実験の利点と制限
One of the main advantages of using 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid in lab experiments is its ability to modify proteins in a specific and controlled manner. This allows researchers to study the effects of protein modification on various biological processes. However, there are also some limitations to the use of this compound, such as its potential toxicity and the need for careful optimization of reaction conditions to achieve optimal modification.
将来の方向性
There are several future directions for the use of 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid in scientific research. One potential application is the use of this compound in the development of new protein-based therapeutics, as the modification of proteins with this compound can result in changes in their pharmacokinetic and pharmacodynamic properties. Additionally, this compound can be used in the development of new diagnostic tools, as the modification of proteins with this compound can result in changes in their binding affinity and specificity. Finally, the use of this compound in the study of protein-protein interactions and signaling pathways holds promise for the development of new drugs and therapies for various diseases.
合成法
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid can be synthesized using a multi-step process that involves the reaction of 3-furoic acid with pyridine-2-carboxaldehyde, followed by the reaction of the resulting compound with sulfanilamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid has been used in a variety of scientific research studies, particularly in the field of biochemistry and molecular biology. It has been shown to be a useful tool for the modification of proteins and peptides, as it can react with the amino groups of lysine residues. This reaction can be used to introduce various functional groups into proteins, which can be used for a variety of purposes, such as labeling, immobilization, and cross-linking.
特性
IUPAC Name |
3-(furan-3-yl)-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-17(21)14-7-13(12-4-6-24-11-12)8-16(9-14)25(22,23)19-10-15-3-1-2-5-18-15/h1-9,11,19H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGHOWIMUFOOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5345011.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)


![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345091.png)
![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)